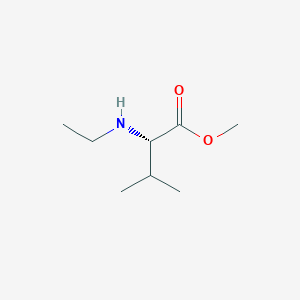

(S)-Methyl 2-(ethylamino)-3-methylbutanoate

Description

BenchChem offers high-quality (S)-Methyl 2-(ethylamino)-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-(ethylamino)-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-(ethylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-9-7(6(2)3)8(10)11-4/h6-7,9H,5H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATDCKLAMMLRGR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655962 | |

| Record name | Methyl N-ethyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222550-60-9 | |

| Record name | Methyl N-ethyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (S)-Methyl 2-(ethylamino)-3-methylbutanoate (CAS: 222550-60-9): Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This document provides an in-depth technical examination of (S)-Methyl 2-(ethylamino)-3-methylbutanoate, a chiral building block derived from the natural amino acid L-valine. With the CAS number 222550-60-9, this secondary amine ester is a valuable intermediate for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide delineates the compound's physicochemical properties, presents a detailed, field-proven synthetic protocol via reductive amination, outlines a comprehensive analytical workflow for structural verification and quality control, and explores its potential applications as a scaffold in medicinal chemistry. The methodologies are presented with a focus on the underlying chemical principles and self-validating experimental design, intended for researchers, chemists, and drug development professionals.

Core Compound Identity and Physicochemical Properties

(S)-Methyl 2-(ethylamino)-3-methylbutanoate is a chiral, non-natural amino acid ester. Its structure incorporates the stereocenter from L-valine, making it a crucial synthon for introducing chirality into target molecules.

| Identifier | Value |

| IUPAC Name | methyl (2S)-2-(ethylamino)-3-methylbutanoate |

| Synonym(s) | (S)-Methyl 2-(ethylamino)-3-methylbutanoate |

| CAS Number | 222550-60-9[1][2] |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol [1] |

| InChI Key | XATDCKLAMMLRGR-ZETCQYMHSA-N[1] |

| SMILES | CC(C)C(OC)=O[2] |

Physicochemical Data:

| Property | Value | Source |

| Physical Form | Colorless to Yellow Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Room temperature, under inert atmosphere, keep in dark place | [1][2] |

Synthesis and Purification: A Validated Approach

The synthesis of secondary amines from primary amines is a cornerstone of organic synthesis. While direct N-alkylation with ethyl halides is a viable option, it often suffers from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. A more controlled and highly selective method is reductive amination. This process involves the formation of an intermediate imine from the primary amine and an aldehyde, which is then reduced in situ to the desired secondary amine.

This guide details a robust protocol for the synthesis of (S)-Methyl 2-(ethylamino)-3-methylbutanoate starting from the commercially available (S)-Methyl 2-amino-3-methylbutanoate hydrochloride (L-Valine methyl ester hydrochloride).

Diagram 1: High-level workflow for synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Causality and Expertise: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike stronger reagents like sodium borohydride, NaBH(OAc)₃ is a mild and selective reductant that is particularly effective for reductive aminations. It is less basic, tolerates the slightly acidic conditions that favor imine formation, and does not readily reduce the starting aldehyde, minimizing side reactions. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.

Materials and Reagents:

| Reagent | CAS Number | Quantity | Molar Equiv. |

| (S)-Methyl 2-amino-3-methylbutanoate HCl | 6306-52-1 | 10.0 g | 1.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 200 mL | - |

| Triethylamine (Et₃N) | 121-44-8 | 9.2 mL | 1.1 |

| Acetaldehyde | 75-07-0 | 4.0 mL | 1.2 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 15.2 g | 1.2 |

| Saturated Sodium Bicarbonate (aq. NaHCO₃) | - | 100 mL | - |

| Brine (Saturated aq. NaCl) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ~10 g | - |

| Silica Gel (230-400 mesh) | - | As needed | - |

Step-by-Step Methodology:

-

Free-Base Generation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Methyl 2-amino-3-methylbutanoate hydrochloride (10.0 g). Suspend the solid in anhydrous dichloromethane (200 mL). Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine (9.2 mL) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 30 minutes. A white precipitate of triethylammonium chloride will form.

-

Imine Formation: To the cold suspension, add acetaldehyde (4.0 mL) in one portion. Allow the reaction to stir at 0 °C for 1 hour.

-

Reduction: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (15.2 g) portion-wise over 20 minutes, ensuring the temperature does not exceed 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (S)-Methyl 2-(ethylamino)-3-methylbutanoate.

Analytical Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Diagram 2: A comprehensive workflow for analytical validation.

Summary of Expected Analytical Data:

| Technique | Parameter | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | ~3.70 (s, 3H, OCH₃), ~2.90-2.60 (m, 3H, CH-N-CH₂), ~1.90 (m, 1H, CH(CH₃)₂), ~1.15 (t, 3H, NCH₂CH₃), ~0.95 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ) | ~175 (C=O), ~65 (CH-N), ~51 (OCH₃), ~45 (NCH₂), ~31 (CH(CH₃)₂), ~19, ~18 (CH(CH₃)₂), ~15 (NCH₂CH₃) |

| LC-MS (ESI+) | [M+H]⁺ | Expected: 160.1332; Found: 160.133x |

| Chiral HPLC | Enantiomeric Excess (ee) | >99% (S)-enantiomer |

| FTIR (neat) | Wavenumber (cm⁻¹) | ~3350 (N-H stretch), ~2960 (C-H stretch), ~1735 (C=O ester stretch), ~1170 (C-O stretch) |

Standard Operating Protocols for Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Validation: The observed chemical shifts, multiplicities, and integration values must match the predicted values for the target structure.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or acetonitrile.

-

Inject onto a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

-

Validation: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 160.13 should be observed.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Rationale: This is the critical test to confirm the stereochemical integrity, ensuring that no racemization occurred during synthesis.

-

Employ a chiral stationary phase column (e.g., Chiralcel OD-H or similar).

-

Use an isocratic mobile phase, typically a mixture of hexane and isopropanol.

-

Validation: A single major peak should be observed at the retention time corresponding to the (S)-enantiomer. The enantiomeric excess (ee) is calculated from the relative peak areas of the (S) and any potential (R) enantiomer.

-

Applications in Research and Drug Development

(S)-Methyl 2-(ethylamino)-3-methylbutanoate is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate. Its utility stems from the combination of a stereocenter, a nucleophilic secondary amine, and a modifiable ester group.

-

Chiral Scaffold: The compound provides a robust chiral framework. The secondary amine is a key functional handle for introducing further complexity via N-alkylation, acylation, or arylation reactions.[3] This allows for the rapid generation of a library of diverse molecules built upon the valine scaffold.

-

Peptidomimetics and Unnatural Peptides: It can be incorporated into peptide chains to create non-natural peptides with tailored properties, such as enhanced stability against proteolytic degradation.

-

Kinase Inhibitor Synthesis: The 1,2-amino alcohol motif (revealed after ester hydrolysis) is a privileged structure in medicinal chemistry, known to interact with the hinge region of many kinase enzymes.[4] This makes the compound an attractive starting point for developing novel kinase inhibitors for oncology or inflammatory diseases.

Diagram 3: Conceptual use of the title compound as a versatile scaffold.

Safety and Handling

Proper laboratory safety protocols must be strictly followed when handling (S)-Methyl 2-(ethylamino)-3-methylbutanoate and the reagents used in its synthesis.

-

GHS Hazard Information:

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

References

-

Molbase. METHYL 2-AMINO-3-METHYLBUTANOATE HYDROCHLORIDE Product Page. [Link]

Sources

- 1. (S)-Methyl 2-(ethylamino)-3-methylbutanoate | 222550-60-9 [sigmaaldrich.com]

- 2. 222550-60-9|(S)-Methyl 2-(ethylamino)-3-methylbutanoate|BLD Pharm [bldpharm.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. download.basf.com [download.basf.com]

(S)-Methyl 2-(ethylamino)-3-methylbutanoate molecular weight and formula

Executive Summary

(S)-Methyl 2-(ethylamino)-3-methylbutanoate (CAS: 222550-60-9), also known as

This guide provides a definitive technical analysis of its molecular properties, a validated synthetic protocol via reductive amination, and a framework for its utilization in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The core identity of the molecule is defined by its L-valine scaffold, esterified at the C-terminus and ethylated at the N-terminus.

Core Molecular Data

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-(ethylamino)-3-methylbutanoate |

| Common Name | |

| CAS Registry Number | 222550-60-9 |

| Molecular Formula | C |

| Molecular Weight | 159.23 g/mol |

| Chirality | (S)-Enantiomer (L-Configuration) |

| Physical State | Colorless to pale yellow liquid |

| Predicted Density | |

| Predicted Boiling Point |

Structural Analysis

The molecule consists of a hydrophobic isopropyl side chain (Valine), a methyl ester moiety, and a secondary amine. The secondary amine is the reactive center for peptide coupling, while the ethyl group provides steric bulk that restricts rotation around the N-C

Validated Synthetic Protocol

To ensure high enantiomeric purity and prevent over-alkylation (formation of the quaternary ammonium salt), Reductive Amination is the superior synthetic pathway compared to direct alkylation with ethyl halides.

Reaction Mechanism

The synthesis proceeds via the condensation of L-valine methyl ester with acetaldehyde to form a hemiaminal/imine intermediate, which is selectively reduced in situ by Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity.

Experimental Workflow

Reagents:

-

L-Valine methyl ester hydrochloride (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) (1.0 eq, to free the amine)

Protocol:

-

Free Basing: Dissolve L-Valine methyl ester HCl in DCM. Add TEA to neutralize the hydrochloride salt. Stir for 15 minutes.

-

Imine Formation: Cool the solution to 0°C. Add Acetaldehyde dropwise. Allow to stir for 30–60 minutes to ensure imine formation.

-

Reduction: Add STAB in portions. The mild acidity of STAB promotes the reduction of the imine over the aldehyde.

-

Quenching: Quench with saturated aqueous NaHCO

. -

Extraction: Extract the organic layer, wash with brine, and dry over Na

SO -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate) if necessary, though high crude purity is often achieved.

Synthesis Pathway Diagram

Figure 1: Reductive amination pathway for the synthesis of (S)-Methyl 2-(ethylamino)-3-methylbutanoate, ensuring retention of stereochemistry.

Applications in Drug Development[7]

The

Metabolic Stability Enhancement

Natural peptides are rapidly degraded by proteases. Introducing an

Conformational Constraint

The

-

Mimicking Turn Structures: Stabilizing

-turns in bioactive peptides. -

Disrupting Aggregation: Preventing the formation of

-sheets, which is useful in designing inhibitors for amyloidogenic proteins.

Development Workflow

Figure 2: Workflow for integrating the N-ethyl valine scaffold into peptidomimetic drug discovery programs.

Quality Control & Analytical Validation

For research and pharmaceutical use, the identity and purity must be rigorously established.

| Test | Method | Acceptance Criteria |

| Proton NMR | Confirm ethyl signals (triplet ~1.1 ppm, quartet ~2.6 ppm) and valine isopropyl signals. | |

| Mass Spectrometry | LC-MS (ESI+) | [M+H] |

| Chiral Purity | Chiral HPLC | e.e. |

| Appearance | Visual Inspection | Clear, colorless to pale yellow liquid |

Critical Note on Storage: As a secondary amine ester, the compound is prone to hydrolysis and oxidation. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

References

-

Sigma-Aldrich. (S)-Methyl 2-(ethylamino)-3-methylbutanoate Product Page. Retrieved from

-

PubChem. Compound Summary: (S)-Methyl 2-(ethylamino)-3-methylbutanoate. National Library of Medicine. Retrieved from

-

ChemicalBook. Product CAS Database: 222550-60-9. Retrieved from

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for the described synthesis).

Technical Guide: Physicochemical Profiling and Application Dynamics of (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Prepared by: Senior Application Scientist, Drug Development & Synthetic Methodologies Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

(S)-Methyl 2-(ethylamino)-3-methylbutanoate, commonly referred to as N-Ethyl-L-valine methyl ester (CAS: 222550-60-9)[1][2], is a highly specialized non-proteinogenic amino acid derivative. In modern drug discovery, the strategic incorporation of N-alkylated amino acids is a proven methodology to enhance the proteolytic stability, lipophilicity, and conformational rigidity of peptide therapeutics.

This whitepaper dissects the physicochemical properties of this compound, its critical role as a structural determinant in the synthesis of advanced cyclophilin inhibitors (such as Alisporivir)[3][4], and its emergence as a critical impurity marker in the manufacturing of antiviral prodrugs like Valacyclovir[5][6].

Physicochemical Profiling & Molecular Dynamics

Understanding the baseline properties of N-Ethyl-L-valine methyl ester is essential for optimizing downstream synthetic workflows and predicting its behavior in biological systems. The N-ethylation of the

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Implication |

| Chemical Name | (S)-Methyl 2-(ethylamino)-3-methylbutanoate | IUPAC standard nomenclature. |

| CAS Registry Number | 222550-60-9 | Unique chemical identifier[1]. |

| Molecular Formula | C8H17NO2 | Defines structural stoichiometry. |

| Molecular Weight | 159.23 g/mol | Derived from the free acid (145.20 g/mol )[7]. |

| Topological Polar Surface Area | ~38.3 Ų | Reduced TPSA compared to primary amino acids enhances membrane permeability. |

| Hydrogen Bond Donors | 1 (Secondary Amine) | Restricted H-bonding capacity alters secondary peptide structures. |

| Hydrogen Bond Acceptors | 3 (Ester + Amine) | Facilitates targeted solvent and receptor interactions. |

Causality Insight: The esterification of the carboxylate group neutralizes the zwitterionic nature of the free amino acid, rendering the molecule highly soluble in organic solvents (e.g., DCM, DMF) and facilitating its use in standard solid-phase or solution-phase peptide synthesis (SPPS/SPS).

Mechanistic Role in Drug Development

Structural Determinant in Alisporivir (DEB025)

Alisporivir is a non-immunosuppressive analog of Cyclosporin A (CsA) developed for the treatment of Hepatitis C (HCV) and investigated for SARS-CoV-2[3][8]. CsA exerts its immunosuppressive effects by forming a ternary complex with Cyclophilin A (CypA) and calcineurin.

To strip away the immunosuppressive activity while retaining potent CypA inhibition, medicinal chemists modified the CsA scaffold by replacing the Sarcosine-3 and N-methyl-L-leucine-4 residues with N-methyl-D-alanine and N-ethyl-L-valine , respectively[4]. The N-ethyl group derived from our target compound introduces a precise steric clash that prevents the recruitment of calcineurin, thereby isolating the antiviral efficacy[4].

Mechanistic pathway of Alisporivir using N-ethyl-L-valine to block CypA without immunosuppression.

Impurity Profiling in Valacyclovir Synthesis

In the industrial synthesis of the antiviral prodrug Valacyclovir, N-Cbz-L-valine acyclovir ester undergoes catalytic hydrogenation (Pd/C) to remove the Cbz protecting group. If ethanol is utilized as the reaction solvent, a known side-reaction occurs: the ethanol undergoes transient oxidation to acetaldehyde on the palladium surface. This aldehyde forms an imine with the newly liberated primary amine of L-valine, which is subsequently reduced to yield Acyclovir N-ethyl-L-valinate hydrochloride [5][6][9].

Understanding the formation of this N-ethylated derivative is critical for process chemists to design solvent systems (e.g., switching to aqueous mineral acids) that suppress reductive alkylation, ensuring API purity >99.5%[6].

Self-Validating Experimental Protocols

To utilize (S)-Methyl 2-(ethylamino)-3-methylbutanoate in peptide synthesis, the methyl ester must first be hydrolyzed, followed by a highly optimized coupling reaction to overcome the steric hindrance of the secondary amine.

Protocol 1: Controlled Saponification (Ester Hydrolysis)

Objective: Convert the methyl ester to the free acid (N-Ethyl-L-valine) without epimerization.

-

Solvent Preparation: Dissolve 1.0 eq of (S)-Methyl 2-(ethylamino)-3-methylbutanoate in a 3:1 mixture of THF and H₂O.

-

Base Addition: Chill the solution to 0°C. Add 1.2 eq of Lithium Hydroxide (LiOH) monohydrate portion-wise.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature until TLC indicates complete consumption of the ester.

-

Workup: Acidify the aqueous layer to pH ~4 using 1M HCl, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo. Causality Check: Why LiOH in THF/H₂O? The

-proton of N-alkylated amino acid esters is relatively acidic. Using a strong base like NaOH at elevated temperatures risks enolization and subsequent racemization (loss of the (S)-stereocenter). LiOH provides a mild hydroxide concentration, ensuring the reaction goes to completion at low temperatures while preserving chiral integrity.

Protocol 2: Sterically Hindered Peptide Coupling

Objective: Couple the resulting N-Ethyl-L-valine to a growing peptide chain.

-

Activation: Dissolve 1.2 eq of N-Ethyl-L-valine and 1.2 eq of HATU in anhydrous DMF.

-

Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIEA). Stir for 5 minutes to generate the active HOAt ester.

-

Coupling: Add 1.0 eq of the amine-bearing peptide sequence. Stir at room temperature for 12-24 hours.

-

Validation: Monitor via LC-MS. If unreacted amine persists, apply gentle heating (40°C) or microwave assistance. Causality Check: The N-ethyl group creates severe A(1,3) allylic strain, shielding the nucleophilic center. Standard carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is insufficiently reactive. HATU generates a highly reactive HOAt ester, which accelerates the amidation via a neighboring group effect, successfully driving the formation of the sterically congested peptide bond[4].

Step-by-step synthetic workflow for the hydrolysis and peptide coupling of N-ethyl-L-valine.

Conclusion

(S)-Methyl 2-(ethylamino)-3-methylbutanoate is far more than a simple amino acid derivative; it is a precision tool in medicinal chemistry. Whether utilized to engineer the conformational dynamics of next-generation antivirals like Alisporivir or monitored as a critical quality attribute in the synthesis of Valacyclovir, mastering the physicochemical and reactive properties of this compound is essential for advanced drug development and process chemistry.

References

-

Der Pharma Chemica - Synthetic medicinal compounds for the treatment of hepatitis C[Link]

-

PubChem - N-Ethyl-L-valine (Compound CID 10729971)[Link]

- Google Patents (US20140296520A1)

-

ResearchGate - X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution[Link]

Sources

- 1. 222550-60-9 CAS|(S)-N-乙基丙氨酸甲酯|生产厂家|价格信息 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. EP2852592A1 - A process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]

- 6. US20140296520A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]

- 7. N-Ethyl-L-valine | C7H15NO2 | CID 10729971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2021209563A1 - Compounds for use in the treatment of viral infections by respiratory syndrome-related coronavirus - Google Patents [patents.google.com]

- 9. Buy Acyclovir N-Ethyl-L-valinate Hydrochloride | 1346617-49-9 [smolecule.com]

An In-Depth Technical Guide to (S)-Methyl 2-(ethylamino)-3-methylbutanoate: Synthesis, Characterization, and Applications in Drug Development

Abstract

(S)-Methyl 2-(ethylamino)-3-methylbutanoate, an N-alkylated derivative of the essential amino acid L-valine, represents a valuable and versatile chiral building block in modern medicinal chemistry. Its unique structural attributes, including a defined stereocenter at the alpha-carbon and an N-ethyl group, offer significant advantages in the design and synthesis of novel therapeutic agents. The incorporation of this moiety can profoundly influence the pharmacokinetic and pharmacodynamic properties of parent molecules by enhancing lipophilicity, increasing metabolic stability, and modulating conformational flexibility. This guide provides a comprehensive technical overview of (S)-methyl 2-(ethylamino)-3-methylbutanoate, encompassing its chemical properties, detailed synthesis protocols with mechanistic insights, in-depth analytical characterization, and its strategic application in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the design and synthesis of new chemical entities.

Introduction: The Strategic Value of N-Alkylated Amino Acids in Medicinal Chemistry

The strategic modification of amino acid scaffolds is a cornerstone of modern drug design. Among the various modifications, N-alkylation of the alpha-amino group has emerged as a powerful tactic to optimize the therapeutic potential of peptide and small molecule drug candidates. The introduction of an N-alkyl group, such as the ethyl group in (S)-methyl 2-(ethylamino)-3-methylbutanoate, imparts several desirable properties:

-

Enhanced Metabolic Stability: The N-alkylation prevents the formation of the planar amide bond typically found in peptides, sterically hindering the approach of proteases and thereby increasing the in vivo half-life of the molecule.[1][2]

-

Increased Lipophilicity and Membrane Permeability: The addition of an alkyl group enhances the lipophilic character of the amino acid, which can improve its ability to cross cellular membranes and the blood-brain barrier, a critical factor for oral bioavailability and CNS-targeting drugs.[3]

-

Conformational Constraint: The presence of the N-alkyl group restricts the rotational freedom around the N-Cα bond, influencing the overall conformation of the molecule. This can lead to a more favorable binding orientation with the target protein, enhancing potency and selectivity.[1]

(S)-Methyl 2-(ethylamino)-3-methylbutanoate, as a derivative of L-valine, offers the additional advantage of a bulky isopropyl side chain, which can be crucial for specific hydrophobic interactions within a protein's binding pocket.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of (S)-methyl 2-(ethylamino)-3-methylbutanoate is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | (S)-Methyl 2-(ethylamino)-3-methylbutanoate | - |

| Synonyms | Methyl (2S)-2-(ethylamino)-3-methylbutanoate, N-Ethyl-L-valine methyl ester | [4] |

| CAS Number | 222550-60-9 | [4] |

| Molecular Formula | C₈H₁₇NO₂ | [4] |

| Molecular Weight | 159.23 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [4] |

| Storage Temperature | Room Temperature | [4] |

| InChI Key | XATDCKLAMMLRGR-ZETCQYMHSA-N | [4] |

| SMILES | CC(C)C(=O)OC | [5] |

Synthesis of (S)-Methyl 2-(ethylamino)-3-methylbutanoate: A Detailed Protocol

The most efficient and stereochemically controlled synthesis of (S)-methyl 2-(ethylamino)-3-methylbutanoate is achieved through the reductive amination of a chiral keto-ester precursor. This method is favored for its high yields, mild reaction conditions, and preservation of the stereocenter.

Retrosynthetic Analysis and Strategy

The primary retrosynthetic disconnection for the target molecule is at the C-N bond, leading back to methyl (S)-2-amino-3-methylbutanoate (L-valine methyl ester) and an ethylating agent, or more strategically, to methyl 2-keto-3-methylbutanoate and ethylamine via a reductive amination pathway. The latter is preferred as it is a one-pot reaction that avoids harsh alkylating agents and potential over-alkylation.

Caption: Retrosynthetic analysis via reductive amination.

Step-by-Step Experimental Protocol: Reductive Amination

This protocol details the synthesis from the commercially available L-valine, proceeding through esterification and subsequent reductive amination.

Part A: Synthesis of Methyl (S)-2-amino-3-methylbutanoate hydrochloride (L-Valine methyl ester hydrochloride)

This initial step converts the zwitterionic L-valine into its more reactive methyl ester hydrochloride salt.

-

Materials: L-Valine, Methanol (anhydrous), Thionyl chloride (SOCl₂), Diethyl ether.

-

Procedure:

-

To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 200 mL of anhydrous methanol.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 1.2 equivalents of thionyl chloride dropwise to the stirring methanol. Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the product, preventing unwanted side reactions of the free amine.

-

After the addition is complete, add 1.0 equivalent of L-valine to the reaction mixture in one portion.

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting white solid is triturated with diethyl ether, filtered, and dried under vacuum to yield methyl (S)-2-amino-3-methylbutanoate hydrochloride.

-

Part B: Synthesis of (S)-Methyl 2-(ethylamino)-3-methylbutanoate

This is the core reductive amination step.

-

Materials: Methyl (S)-2-amino-3-methylbutanoate hydrochloride, Acetaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), Triethylamine (TEA).

-

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add a solution of 1.0 equivalent of methyl (S)-2-amino-3-methylbutanoate hydrochloride in 100 mL of anhydrous dichloromethane.

-

Add 1.1 equivalents of triethylamine to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at room temperature.

-

Add 1.2 equivalents of acetaldehyde to the reaction mixture. Causality: Acetaldehyde reacts with the primary amine to form an intermediate imine in situ.

-

Stir the mixture for 30 minutes at room temperature to allow for imine formation.

-

In a separate flask, prepare a slurry of 1.5 equivalents of sodium triacetoxyborohydride in 50 mL of anhydrous dichloromethane.

-

Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture. Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the iminium ion to the secondary amine without reducing the ester functionality.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield pure (S)-methyl 2-(ethylamino)-3-methylbutanoate.

-

Caption: Synthetic workflow for the target molecule.

Analytical Characterization

Predicted ¹H NMR Spectroscopy

(400 MHz, CDCl₃, δ in ppm)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | s | 3H | -OCH₃ | Typical singlet for a methyl ester. |

| ~3.10 | d | 1H | α-CH | Doublet due to coupling with the adjacent isopropyl CH. |

| ~2.60 | m | 2H | -NCH₂CH₃ | Multiplet due to coupling with the adjacent methyl group. |

| ~2.10 | m | 1H | -CH(CH₃)₂ | Multiplet due to coupling with the α-CH and the two methyl groups. |

| ~1.50 | br s | 1H | -NH- | Broad singlet, exchangeable with D₂O. |

| ~1.10 | t | 3H | -NCH₂CH₃ | Triplet due to coupling with the adjacent methylene group. |

| ~0.90 | d | 6H | -CH(CH₃)₂ | Two overlapping doublets for the diastereotopic methyl groups of the isopropyl moiety. |

Predicted ¹³C NMR Spectroscopy

(100 MHz, CDCl₃, δ in ppm)

| Chemical Shift (δ) | Assignment | Rationale |

| ~175 | C=O | Carbonyl carbon of the ester. |

| ~65 | α-C | Alpha-carbon attached to the nitrogen. |

| ~51 | -OCH₃ | Methyl carbon of the ester. |

| ~45 | -NCH₂CH₃ | Methylene carbon of the ethyl group. |

| ~30 | -CH(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~19, ~18 | -CH(CH₃)₂ | Diastereotopic methyl carbons of the isopropyl group. |

| ~15 | -NCH₂CH₃ | Methyl carbon of the ethyl group. |

Predicted Mass Spectrometry (Electron Ionization)

The EI mass spectrum is expected to show characteristic fragmentation patterns for N-alkylated amino acid esters.

| m/z | Proposed Fragment |

| 159 | [M]⁺ (Molecular Ion) |

| 102 | [M - COOCH₃]⁺ (Loss of the methoxycarbonyl group) |

| 88 | [CH(NHCH₂CH₃)C(CH₃)₂]⁺ (Alpha-cleavage) |

| 72 | [CH(NHCH₂CH₃)]⁺ |

Applications in Drug Development

The unique properties of (S)-methyl 2-(ethylamino)-3-methylbutanoate make it a valuable building block for the synthesis of peptidomimetics and small molecule drugs. Its incorporation can be a key strategy to overcome common challenges in drug design, such as poor metabolic stability and low bioavailability.

Incorporation into Peptide Mimetics

In peptide-based drug discovery, the replacement of a natural amino acid with an N-alkylated counterpart like N-ethyl-L-valine (the hydrolyzed form of the title compound) can lead to analogues with significantly improved therapeutic profiles. For instance, in the development of protease inhibitors or receptor antagonists, the N-ethyl group can provide the necessary steric bulk to prevent enzymatic cleavage while maintaining or even enhancing binding affinity.

A Building Block for Small Molecule Synthesis

(S)-Methyl 2-(ethylamino)-3-methylbutanoate serves as a chiral synthon, providing a stereochemically defined core that can be further elaborated into more complex molecular architectures. Its bifunctional nature (amine and ester) allows for orthogonal chemical modifications, making it a versatile starting material for the synthesis of libraries of compounds for high-throughput screening.

A hypothetical application is in the synthesis of novel kinase inhibitors. The ethylamino group could be directed towards the solvent-exposed region of the ATP-binding pocket, providing a vector for the attachment of solubilizing groups or moieties that can form additional interactions with the protein, thereby enhancing potency and selectivity.

Caption: Logic diagram of applications in drug development.

Conclusion

(S)-Methyl 2-(ethylamino)-3-methylbutanoate is a chiral building block of significant strategic importance for medicinal chemistry and drug development. Its synthesis via stereoretentive reductive amination is efficient and scalable. The incorporation of the N-ethyl-L-valine scaffold into therapeutic candidates can confer substantial advantages, including enhanced metabolic stability and improved pharmacokinetic properties. This technical guide provides a foundational understanding of its synthesis, characterization, and application, serving as a valuable resource for scientists dedicated to the discovery and development of novel medicines.

References

-

Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1: Origins and Synthesis of Amino Acids. Wiley-VCH. [Link]

-

Mollica, A., et al. (2017). Peptidomimetics, a synthetic tool of drug discovery. Drug discovery today, 22(10), 1547-1554. [Link]

Sources

potential applications of (S)-Methyl 2-(ethylamino)-3-methylbutanoate in organic synthesis

[1]

1Executive Summary

(S)-Methyl 2-(ethylamino)-3-methylbutanoate (CAS: 222550-60-9), commonly referred to as

This guide provides a rigorous technical analysis of its synthesis, quality control, and downstream applications, designed for process chemists and drug developers.

Molecular Architecture & Physicochemical Profile[1]

The molecule combines the steric bulk of a valine isopropyl group with a secondary amine functionality. This unique architecture dictates its reactivity profile: the steric hindrance minimizes unwanted over-alkylation, while the chiral center (S-configuration) is preserved for enantioselective synthesis.

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-(ethylamino)-3-methylbutanoate |

| Common Name | |

| CAS Number | 222550-60-9 |

| Molecular Formula | |

| Molecular Weight | 159.23 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Chirality | (S)-Enantiomer (L-Valine derivative) |

| Solubility | Miscible in DCM, EtOAc, MeOH; Low solubility in water |

Synthesis of the Core Intermediate

Reliable access to high-purity (S)-Methyl 2-(ethylamino)-3-methylbutanoate is the bottleneck in many downstream processes. Two primary routes exist: Reductive Amination (Preferred) and Direct Alkylation (Legacy).

Method A: Reductive Amination (The "Gold Standard")

This method is preferred for process scalability due to its mild conditions and suppression of over-alkylation (formation of quaternary ammonium salts).

Mechanism: Condensation of L-Valine Methyl Ester with acetaldehyde forms an imine intermediate, which is selectively reduced in situ.

Reagents:

-

Carbonyl Source: Acetaldehyde (1.1 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) or

-

Solvent: DCE (1,2-Dichloroethane) or THF[1]

Protocol:

-

Free Basing: Suspend L-Valine Methyl Ester HCl (1.0 eq) in DCE. Add TEA (1.0 eq) to liberate the free amine.

-

Imine Formation: Cool to 0°C. Add Acetaldehyde (1.1 eq) dropwise. Stir for 30 min.

-

Reduction: Add STAB (1.4 eq) in portions. Allow to warm to RT and stir for 12–16 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM. Wash organic layer with brine.[4] Dry over

.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Purification: Vacuum distillation is preferred over column chromatography for scale-up.

Method B: Direct Alkylation (Legacy Route)

Note: This route is generally discouraged for high-purity applications due to the difficulty in controlling mono- vs. di-alkylation.[1]

Reagents: Ethyl Iodide (

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis via reductive amination, ensuring retention of stereochemistry.

Primary Application: The Valsartan Pathway[4][5][6][7]

The most commercially significant application of this molecule is its role as the "Western" fragment of the Valsartan molecule. Valsartan is a non-peptide angiotensin II antagonist used to treat hypertension.

Mechanistic Role

The

Industrial Synthesis Workflow

-

Acylation: The secondary amine of (S)-Methyl 2-(ethylamino)-3-methylbutanoate is acylated with Valeryl Chloride (pentanoyl chloride).[1]

-

Critical Parameter: This reaction requires a base scavenger (TEA or Pyridine) and strict anhydrous conditions to prevent hydrolysis of the acid chloride.

-

-

Coupling (The Convergence): The acylated intermediate is coupled with the biphenyl tetrazole unit (often via a Suzuki-Miyaura coupling or nucleophilic substitution on a bromomethyl biphenyl precursor).

-

Hydrolysis: The methyl ester is hydrolyzed (LiOH or NaOH) to the free acid to yield the final API.

Valsartan Synthesis Diagram[4][5][7]

Figure 2: The convergent synthesis of Valsartan, highlighting the core intermediate's role.[3][5][6]

Emerging Applications: Peptidomimetics & Chiral Scaffolds[1]

Beyond Valsartan, the

Proteolytic Stability

Natural peptides are rapidly degraded by proteases.

Conformational Constraint

Chiral Auxiliaries

The molecule's secondary amine can be derivatized to form chiral ligands for asymmetric catalysis. The steric bulk of the isopropyl group adjacent to the nitrogen center provides excellent stereocontrol in metal-catalyzed reactions.

Quality Control & Analytical Standards

For use in GMP (Good Manufacturing Practice) environments, the following specifications are mandatory.

| Test | Method | Acceptance Criteria |

| Identification | 1H-NMR / IR | Conforms to structure |

| Purity | GC or HPLC | |

| Chiral Purity | Chiral HPLC | |

| Water Content | Karl Fischer | |

| Residual Solvents | GC-Headspace | Below ICH limits (e.g., DCE < 5 ppm) |

Analytical Insight: The enantiomeric excess (ee) is the most critical parameter. Racemization can occur during the reductive amination if temperatures exceed 40°C or if the imine intermediate is left too long in basic conditions. Always validate ee using a chiral column (e.g., Chiralpak AD-H).

References

-

Beutler, U., et al. (2007). "An Improved Manufacturing Process for the Angiotensin II Receptor Antagonist Valsartan." Organic Process Research & Development.

-

Bühlmayer, P., et al. (1994). "Valsartan, a potent, orally active angiotensin II antagonist developed from the cyclic amino acid structure of cyclosporin A." Bioorganic & Medicinal Chemistry Letters.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

PubChem Compound Summary. (2023). "Ethyl 2-amino-3-methylbutanoate (Related Ester Data)." National Center for Biotechnology Information.

-

Google Patents. (2010). "Process for preparing valsartan methyl ester (KR20100070908A)." Google Patents.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-methyl-2-butenoate synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

purification of (S)-Methyl 2-(ethylamino)-3-methylbutanoate by column chromatography

To: Chemical Process R&D Teams, Medicinal Chemists, and Separation Scientists Subject: Application Note: High-Purity Isolation of (S)-Methyl 2-(ethylamino)-3-methylbutanoate via Flash Column Chromatography

Executive Summary & Compound Profile

Target Analyte: (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Common Name: N-Ethyl-L-Valine Methyl Ester

CAS: 222550-60-9

Molecular Formula:

This guide details the chromatographic purification of N-ethyl-L-valine methyl ester, a critical chiral intermediate in the synthesis of peptidomimetics and angiotensin receptor blockers (e.g., Valsartan analogs).

The Challenge:

As a secondary aliphatic amine, this compound exhibits strong basicity (

The Solution: A modified normal-phase chromatography protocol utilizing Triethylamine (TEA) as a silanol-blocking agent, coupled with specific TLC visualization techniques.

Physicochemical Characterization & Separation Strategy

Before initiating purification, the operator must understand the intermolecular forces at play.

| Feature | Property | Chromatographic Implication |

| Basicity | Critical: Will protonate on acidic silica, leading to irreversible adsorption or broad tailing. Action: Mobile phase must contain a basic modifier (TEA or | |

| Chirality | (S)-Enantiomer | Risk: Racemization is possible under prolonged exposure to strong bases or heat. Action: Keep TEA concentration |

| Chromophore | None (Aliphatic) | Detection: UV absorbance is negligible >210 nm. Action: Use Ninhydrin stain (Yellow/Orange spot) or Iodine for TLC. Use 205-210 nm for Flash UV trigger (if solvent permits). |

| Stability | Methyl Ester | Risk: Hydrolysis to acid. Action: Avoid aqueous mobile phases; ensure solvents are dry. |

Pre-Purification: TLC Method Development

You cannot blindly run this column. You must establish a Retention Factor (

Reagents:

-

Mobile Phase A: Hexanes (or Heptane)

-

Mobile Phase B: Ethyl Acetate (EtOAc)

-

Modifier: Triethylamine (TEA)

Protocol:

-

Prepare the TLC Chamber: Mix Hexanes:EtOAc (4:1) with 1% v/v TEA .

-

Note: The TEA is mandatory in the TLC chamber to mimic the column conditions. Without it, the spot will stay at the baseline.

-

-

Spotting: Apply 1 µL of the crude reaction mixture (diluted in EtOAc).

-

Elution: Run the plate.

-

Visualization:

-

UV: Likely invisible.

-

Ninhydrin Dip: Dip and heat with a heat gun until spots appear. Secondary amines often stain yellow or orange , distinguishing them from primary amines (purple/blue).

-

Iodine: Place in an iodine chamber. Brown spots indicate the amine.

-

-

Optimization: Adjust polarity until the target spot has

.-

Starting Point: 80% Hexanes / 20% EtOAc (+ 1% TEA).

-

Detailed Purification Protocol

Phase 1: Stationary Phase Preparation

-

Recommended Phase: Silica Gel 60 (40-63 µm).

-

Alternative (Superior): Amine-functionalized Silica (

-Silica). If using

Standard Silica Packing (Slurry Method):

-

Calculate silica mass: Use a 30:1 to 50:1 silica-to-sample ratio by weight.

-

Prepare Slurry Solvent: Hexanes containing 1% TEA .

-

Suspend silica in the Slurry Solvent. Stir gently to remove bubbles.

-

Pour into the column. Flush with 2 column volumes (CV) of the Slurry Solvent.

-

Why? This "pre-buffers" the silica, neutralizing the most acidic silanol sites before the sample ever touches the column.

-

Phase 2: Sample Loading

-

Technique: Liquid loading is preferred if the oil is soluble in the mobile phase.

-

Diluent: Dissolve the crude oil in a minimum volume of Hexanes:EtOAc (9:1) + 0.5% TEA .

-

Caution: Do not use pure EtOAc or DCM for loading if your initial gradient is high in Hexanes, as this causes "band broadening" due to solvent strength mismatch.

Phase 3: Elution Gradient

-

Flow Rate: 15-20 mL/min (for a 25mm ID column).

-

Mobile Phase A: Hexanes + 0.5% TEA.

-

Mobile Phase B: Ethyl Acetate + 0.5% TEA.

-

Note: Reducing TEA to 0.5% during the run is usually sufficient once the column is equilibrated.

-

| Time (CV) | % Mobile Phase B | Event |

| 0 - 2 | 0% | Isocratic hold to elute non-polar impurities (hydrocarbons). |

| 2 - 10 | 0% | Linear gradient. Target usually elutes here. |

| 10 - 12 | 30% | Flush to remove polar byproducts (acids, salts). |

Phase 4: Fraction Analysis & Isolation

-

Collect fractions based on UV trigger (210 nm) or blind collection (test tubes).

-

Spot fractions on TLC plates (using the method in Section 3).

-

Pool fractions containing the pure spot.

-

TEA Removal: Evaporate solvents under reduced pressure.

-

Crucial Step: TEA has a high boiling point (

) relative to some solvents and can contaminate the oil. To remove trace TEA, co-evaporate the residue 3x with Dichloromethane (DCM) or Toluene . The azeotropic effect helps drag off the amine.

-

-

Final Product: Colorless to pale yellow oil. Store under inert gas at

.

Process Visualization

Figure 1: Purification Workflow Logic

Caption: Logical workflow for the purification of secondary amines on silica gel.

Figure 2: Silanol Blocking Mechanism

Caption: Mechanistic action of Triethylamine (TEA) preventing analyte tailing.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Broad, Tailing Peaks | Insufficient TEA | Increase TEA to 1.0% in both Mobile Phase A and B. Ensure column was pre-flushed. |

| Product Hydrolysis | Wet solvents or high pH | Ensure solvents are anhydrous. Do not exceed 1% TEA. Process fractions immediately; do not leave in solution overnight. |

| "Ghost" Spots on TLC | TEA Residue | TEA itself can sometimes leave a faint spot or smear. Dry the TLC plate thoroughly with a heat gun before staining to evaporate the TEA. |

| Low Recovery | Formation of HCl salt | If the crude was an HCl salt, the free base must be liberated before loading. Wash crude with saturated |

References

-

Biotage Application Note. Strategies for the Purification of Ionizable Organic Amine Compounds. [Link]

-

Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. [Link]

-

Reich, H. J. Chromatography of Amines. University of Wisconsin-Madison Chemistry Department. [Link]

Sources

using (S)-Methyl 2-(ethylamino)-3-methylbutanoate in peptide synthesis

Application Note: Synthesis Strategies Utilizing (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Introduction & Pharmacological Rationale

(S)-Methyl 2-(ethylamino)-3-methylbutanoate, commonly referred to as N-ethyl-L-valine methyl ester, is a highly specialized building block used in the synthesis of advanced therapeutics and cyclic peptides. The strategic N-alkylation of the peptide backbone is a proven methodology to enhance proteolytic stability, increase lipophilicity, and modulate membrane permeability[1]. A prominent clinical example of this strategy is Alisporivir (Debio 025), a potent, non-immunosuppressive cyclophilin inhibitor that incorporates an N-ethyl-L-valine (NEV) residue at position 4. This specific modification is critical for the drug's conformational flexibility and its antiviral efficacy against Hepatitis C and coronaviruses[1][2].

Structural Dynamics & Chemical Challenges

Integrating N-ethyl-L-valine into a growing peptide chain introduces severe steric hindrance. The combination of a branched aliphatic side chain (the isopropyl group of valine) and the N-ethyl modification restricts the

To successfully utilize this molecule, the synthetic strategy must be divided into three distinct phases:

-

Saponification: Hydrolyzing the methyl ester to liberate the free carboxylic acid[5].

-

C-Terminal Coupling: Attaching the free acid to the N-terminus of the growing peptide chain.

-

N-Terminal Elongation: Forcing the next amino acid onto the highly hindered secondary amine of the N-ethyl group.

Synthesis Workflow

Workflow for integrating (S)-Methyl 2-(ethylamino)-3-methylbutanoate into solid-phase synthesis.

Comparative Analysis of Coupling Reagents

When elongating the peptide chain onto the secondary amine of N-ethyl-L-valine, the choice of coupling reagent dictates the success of the synthesis. Uronium/aminium salts (like HATU) can react directly with the slow-reacting secondary amine to form a dead-end guanidinium byproduct[6]. Phosphonium reagents (like PyAOP) do not form this byproduct and are therefore the gold standard for N-alkylated couplings[3][4]. COMU, a modern uronium reagent incorporating Oxyma Pure, offers an excellent safety profile and high efficiency with reduced guanidinylation risk[4].

Table 1: Reagent Efficacy for N-Ethyl-L-Valine Elongation

| Coupling Reagent | Chemical Class | Additive / Leaving Group | Typical Yield (N-Alkyl) | Guanidinylation Risk |

| HBTU | Aminium | HOBt | < 40% | High |

| HATU | Aminium | HOAt | 60 - 80% | High |

| COMU | Uronium | Oxyma Pure | 85 - 95% | Low |

| PyAOP | Phosphonium | HOAt | > 95% | None |

Experimental Protocols

Protocol 1: Saponification of the Methyl Ester

Methyl esters are highly stable protecting groups orthogonal to standard Fmoc/Boc chemistry, but they must be cleaved under basic conditions before the C-terminus can be activated[5].

Step-by-Step Methodology:

-

Solvation: Dissolve (S)-Methyl 2-(ethylamino)-3-methylbutanoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O.

-

Causality: The mixed solvent system ensures the simultaneous solubility of the lipophilic ester and the aqueous hydroxide base, preventing biphasic reaction stalling.

-

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 eq) portion-wise.

-

Causality: LiOH is a milder base than NaOH or KOH. Using LiOH at low temperatures significantly reduces the risk of

-carbon epimerization (racemization) during the hydrolysis process.

-

-

Reaction: Stir for 2–4 hours, allowing the reaction to slowly warm to room temperature.

-

Workup: Acidify the mixture to pH 3–4 using 1M HCl to protonate the carboxylate, then extract with Ethyl Acetate (3x 20 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-ethyl-L-valine free acid.

-

Self-Validation System: Analyze the product via LC-MS. The target mass must shift from

160.2 (ester) to 146.2 (free acid).

Protocol 2: C-Terminal Coupling to the Peptide Chain

This protocol describes coupling the newly liberated free acid to the primary amine of a resin-bound peptide.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin-bound peptide (containing a free N-terminal primary amine) in DMF for 30 minutes.

-

Pre-Activation: In a separate vial, dissolve N-ethyl-L-valine free acid (3.0 eq) and HATU (2.9 eq) in DMF.

-

Causality: Using a slight sub-stoichiometric amount of HATU relative to the amino acid prevents excess uronium species from prematurely capping the resin-bound amine[6].

-

-

Base Addition: Add N,N-diisopropylethylamine (DIEA, 6.0 eq) to the mixture and pre-activate for exactly 2 minutes.

-

Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Self-Validation System: Perform a standard Kaiser Test . A negative result (colorless/yellow beads and solution) confirms the complete acylation of the primary amine.

Protocol 3: N-Terminal Elongation (Coupling onto the N-Ethyl Amine)

This is the most sterically demanding step of the synthesis. Standard protocols will fail here.

Step-by-Step Methodology:

-

Activation: Dissolve the incoming Fmoc-protected amino acid (4.0 eq) and PyAOP (3.9 eq) in minimum DMF.

-

Base Addition: Add DIEA (8.0 eq) and pre-activate for 3 minutes.

-

Coupling: Add the solution to the resin containing the N-terminal N-ethyl-L-valine.

-

Thermal Agitation: Agitate at 50 °C using a microwave peptide synthesizer for 30–45 minutes, or at room temperature for 18 hours.

-

Causality: Elevated thermal energy is required to overcome the extreme activation barrier caused by the steric clash between the N-ethyl group, the valine isopropyl side chain, and the incoming amino acid.

-

-

Washing: Wash the resin thoroughly with DMF (5x).

-

Self-Validation System: The standard Kaiser test yields false negatives for secondary amines. You must use the Chloranil Test . A negative result (colorless/yellowish beads) indicates successful coupling, whereas blue/green beads indicate unreacted secondary amines. If positive, repeat steps 1-5 before proceeding to Fmoc deprotection.

References[3] Coupling Reagents - Aapptec Peptides. Aapptec. https://peptide.com/coupling-reagents/[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.https://pubs.acs.org/doi/10.1021/cr100048w[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.https://www.bachem.com/knowledge-center/peptide-coupling-reagents-and-additives/[2] WO2021209563A1 - Compounds for use in the treatment of viral infections by respiratory syndrome-related coronavirus. Google Patents.https://patents.google.com/patent/WO2021209563A1/en[1] Potent Nonimmunosuppressive Cyclophilin Inhibitors With Improved Pharmaceutical Properties and Decreased Transporter Inhibition. ResearchGate.https://www.researchgate.net/publication/338562308_Potent_Nonimmunosuppressive_Cyclophilin_Inhibitors_With_Improved_Pharmaceutical_Properties_and_Decreased_Transporter_Inhibition[5] Peptide Manufacturing: Step-By-Step Guide. Bachem.https://www.bachem.com/knowledge-center/peptide-manufacturing-step-by-step-guide/

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2021209563A1 - Compounds for use in the treatment of viral infections by respiratory syndrome-related coronavirus - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. bachem.com [bachem.com]

- 6. people.uniurb.it [people.uniurb.it]

application of (S)-Methyl 2-(ethylamino)-3-methylbutanoate in pharmaceutical intermediate synthesis

The following Application Note and Protocol Guide is designed for pharmaceutical researchers and process chemists. It focuses on the critical role of (S)-Methyl 2-(ethylamino)-3-methylbutanoate (also known as N-Ethyl-L-valine methyl ester) as a strategic building block in the synthesis of non-immunosuppressive cyclophilin inhibitors, specifically Alisporivir (Debio 025) , and as a vital impurity standard for Valacyclovir .

Abstract

(S)-Methyl 2-(ethylamino)-3-methylbutanoate is a specialized N-alkylated amino acid derivative used primarily to introduce steric bulk and conformational constraints into peptide-based therapeutics. Its most significant pharmaceutical application is as a key chiral intermediate in the synthesis of Alisporivir (Debio 025) , a cyclophilin inhibitor developed for Hepatitis C and other viral indications. Unlike its parent compound Cyclosporin A, Alisporivir contains an N-ethyl-L-valine residue (derived from this intermediate) which abolishes immunosuppressive activity while retaining antiviral potency. Additionally, this compound serves as a critical Reference Standard (Impurity D) for the quality control of the antiviral drug Valacyclovir . This guide details the mechanistic rationale for its use, a high-purity synthesis protocol via reductive amination, and handling procedures.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-(ethylamino)-3-methylbutanoate |

| Common Name | N-Ethyl-L-valine methyl ester |

| CAS Number | 222550-60-9 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Chirality | (S)-Enantiomer (L-Valine derivative) |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~65-70 °C (at reduced pressure, est.) |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water |

| Key Structural Feature | N-ethyl group provides steric hindrance; Methyl ester protects C-terminus |

Core Applications in Drug Development

Primary Application: Synthesis of Alisporivir (Debio 025)

Therapeutic Class: Cyclophilin Inhibitor (Antiviral, HCV). Mechanism of Action: Alisporivir is a macrocyclic peptide analogue of Cyclosporin A (CsA). In CsA, the residue at position 4 is N-methyl-L-leucine. In Alisporivir, this is replaced by N-ethyl-L-valine .

-

The "Switch": The introduction of the N-ethyl group (via the title intermediate) creates a specific steric clash that prevents the drug from binding to Calcineurin , thereby eliminating the immunosuppressive toxicity associated with CsA.

-

Retention of Efficacy: The molecule retains high affinity for Cyclophilin A , blocking the peptidyl-prolyl isomerase activity required for HCV replication.

Secondary Application: Valacyclovir Impurity Profiling

Role: Reference Standard (Impurity D). Context: In the synthesis of Valacyclovir (L-valine ester of Acyclovir), trace amounts of ethylating agents (e.g., from ethanol solvents or ethyl iodide contaminants) can lead to the formation of N-ethyl-L-valine derivatives.

-

Regulatory Requirement: ICH Q3A/B guidelines require the identification and quantification of this impurity. The title compound is synthesized to serve as the HPLC reference marker to ensure batch release compliance.

Mechanistic Visualization

The following diagram illustrates the synthesis of the intermediate and its incorporation into the Alisporivir scaffold, highlighting the critical structural modification.

Figure 1: Synthetic pathway from L-Valine to Alisporivir, highlighting the critical N-ethylation step.[1][2]

Experimental Protocol: Synthesis of (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Objective: To synthesize high-purity (>98%) N-ethyl-L-valine methyl ester via Reductive Amination. Rationale: Direct alkylation with ethyl iodide often leads to over-alkylation (N,N-diethyl) and racemization. Reductive amination using acetaldehyde and Sodium Triacetoxyborohydride (STAB) is milder, preserves chirality, and prevents dialkylation.

Materials

-

Substrate: L-Valine methyl ester hydrochloride (10.0 g, 59.6 mmol)

-

Reagent: Acetaldehyde (3.35 mL, 59.6 mmol, 1.0 eq)

-

Reductant: Sodium triacetoxyborohydride (STAB) (19.0 g, 89.4 mmol, 1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (150 mL)

-

Base: Diisopropylethylamine (DIPEA) (10.4 mL, 1.0 eq - to neutralize HCl salt)

-

Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology

-

Preparation of Free Base (In-situ):

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Valine methyl ester hydrochloride (10.0 g) in dry DCE (150 mL).

-

Add DIPEA (10.4 mL) dropwise at 0°C to neutralize the salt. Stir for 15 minutes.

-

-

Imine Formation:

-

Add Acetaldehyde (3.35 mL) to the mixture at 0°C.

-

Allow the mixture to warm to room temperature and stir for 30–45 minutes. Note: This allows the formation of the imine intermediate.

-

-

Reduction:

-

Cool the mixture back to 0°C.

-

Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Remove the ice bath and stir vigorously at room temperature for 12–16 hours under nitrogen atmosphere.

-

-

Work-up:

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ (100 mL). Stir for 20 minutes until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organic layers and wash with brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil.

-

-

Purification (Critical for Pharma Grade):

-

Flash Column Chromatography: Silica gel (230-400 mesh).

-

Eluent: Hexane:Ethyl Acetate (gradient from 9:1 to 4:1).

-

Target: The mono-ethylated product typically elutes after any unreacted starting material but before trace di-ethyl byproducts.

-

Yield: Expected yield is 75–85% as a clear oil.

-

Quality Control Parameters

-

¹H NMR (CDCl₃): Verify ethyl triplet at ~1.05 ppm and quartet at ~2.60 ppm. Verify retention of the isopropyl doublet (valine side chain).

-

Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA) to confirm enantiomeric excess (ee) >99%. Racemization is minimal with STAB but must be verified.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation or hydrolysis of ester. | Ensure anhydrous conditions. Use molecular sieves (3Å) during imine formation step. |

| Dialkylation | Excess acetaldehyde or high temperature. | Strictly control stoichiometry (1.0–1.1 eq of acetaldehyde). Keep temperature <25°C. |

| Racemization | High pH or high temperature during workup. | Avoid strong bases during extraction. Keep workup rapid and cold. |

| Product Hydrolysis | Moisture in solvent or prolonged storage. | Store the methyl ester at -20°C under argon. Hydrolysis yields the free acid (zwitterion) which is insoluble in DCM. |

Safety & Handling

-

Acetaldehyde: Highly flammable and volatile (BP 20°C). Handle in a fume hood with chilled condensers.

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Keep dry.

-

Compound Toxicity: As a pharmaceutical intermediate, treat as a potential irritant. Wear nitrile gloves and safety glasses.

References

-

Alisporivir Structure & Mechanism

- Ptak, R. G., et al.

-

Use in Alisporivir: WHO International Nonproprietary Names (INN) for Pharmaceutical Substances, List 100, 2008. Link

-

Synthesis of N-Alkyl Amino Acids

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

-

Valacyclovir Impurity Profiling

-

Gupta, P., & Saxena, A. "Synthesis of related substances of antiviral drug Valacyclovir." The Pharma Innovation Journal, 2021, 10(12), 2255-2258. Link

-

-

Compound Data

-

PubChem CID 135565155 (N-Ethyl valacyclovir / related ester). Link

-

Sources

Application Note: Scale-Up Synthesis and Process Optimization of (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale: Pilot Plant (10 kg input scale)

Executive Summary

(S)-Methyl 2-(ethylamino)-3-methylbutanoate (CAS: 222550-60-9), commonly known as N-ethyl-L-valine methyl ester, is a critical non-natural amino acid building block[1]. It serves as a key structural moiety in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably Alisporivir (Debio 025), a potent, non-immunosuppressive cyclophilin A inhibitor evaluated for Hepatitis C and broad-spectrum antiviral applications[2][3].

This application note details a highly scalable, atom-economical, and self-validating pilot plant protocol for its synthesis. By transitioning from traditional stoichiometric borohydride reductions to a catalytic reductive amination utilizing palladium on carbon (Pd/C) and hydrogen gas, this protocol maximizes safety, minimizes toxic waste, and ensures >98% purity suitable for cGMP pharmaceutical manufacturing[4].

Mechanistic Rationale & Route Selection

The synthesis of N-alkylated amino acids presents a classic process chemistry challenge: avoiding over-alkylation. Direct alkylation of L-valine methyl ester with ethyl halides inevitably yields a statistical mixture of mono- and di-alkylated (N,N-diethyl) products, requiring tedious chromatographic separation which is unfeasible at the pilot scale.

The Causality of Reductive Amination: To enforce strict mono-alkylation, we utilize a reductive amination strategy. The reaction proceeds via the condensation of L-valine methyl ester with acetaldehyde to form a transient Schiff base (imine). Because the resulting secondary amine is significantly more sterically hindered, it does not readily form a subsequent imine with a second equivalent of acetaldehyde, effectively halting the reaction at the mono-alkylated stage.

For scale-up, catalytic hydrogenation (H₂, Pd/C) was selected over hydride reagents (e.g., NaBH₃CN or NaBH(OAc)₃)[4]. Hydride reagents generate stoichiometric boron waste, pose severe toxicity risks, and complicate aqueous work-ups. Conversely, catalytic hydrogenation produces only water as a byproduct and allows for simple catalyst recovery via filtration.

Figure 1: Mechanistic pathway for the catalytic reductive amination of L-valine methyl ester.

Process Chemistry & Parameter Optimization

The success of this pilot-scale reaction relies on precise control of mass transfer, pH, and temperature.

-

Base Selection: Sodium acetate (NaOAc) was chosen over triethylamine (Et₃N). Et₃N raises the pH too high, which retards imine formation (optimal at pH ~5.5) and can partially poison the Pd/C catalyst surface. NaOAc perfectly buffers the system.

-

Temperature Control: Acetaldehyde is highly volatile (bp 20.2 °C). Addition must be performed at 15 °C to prevent evaporative loss and control the exothermic condensation.

-

Hydrogen Pressure: Maintained at 3 bar. Lower pressures lead to sluggish reduction, allowing the imine to hydrolyze or acetaldehyde to undergo aldol condensation.

Table 1: Optimization of Reaction Conditions (100 g scale trials)

| Entry | Solvent | Base | Catalyst | H₂ Pressure | Temp (°C) | Yield (%) | Purity (GC, %) |

| 1 | Ethanol | Et₃N (1.1 eq) | 10% Pd/C | 1 bar | 25 | 72.4 | 88.1 |

| 2 | Methanol | Et₃N (1.1 eq) | 5% Pd/C | 3 bar | 25 | 81.0 | 92.5 |

| 3 | Methanol | NaOAc (1.1 eq) | 5% Pd/C | 3 bar | 30 | 94.5 | 99.2 |

| 4 | THF | NaOAc (1.1 eq) | 5% Pt/C | 5 bar | 40 | 65.2 | 80.4 |

Note: Entry 3 represents the optimized conditions translated to the pilot plant protocol.

Pilot Plant Protocol (10 kg Scale)

This protocol is designed as a self-validating system . Progression to subsequent steps is entirely gated by specific In-Process Controls (IPCs), ensuring batch-to-batch reproducibility.

Materials & Equipment

-

Reactor 1: 100 L Glass-lined reactor with jacket cooling/heating.

-

Reactor 2: 100 L Stainless steel (SS316) Hydrogenator with gas entrainment impeller.

-

Filtration: Sparkler filter (inerted with N₂).

-

Substrate: 10.0 kg L-Valine methyl ester hydrochloride (59.6 mol).

Step-by-Step Methodology

Phase 1: Free-Basing and Imine Formation

-

Charge Reactor 1 with 50 L of Methanol, followed by 5.4 kg of anhydrous Sodium Acetate (65.8 mol, 1.1 eq).

-

Add 10.0 kg of L-Valine methyl ester hydrochloride under moderate agitation (150 rpm). Stir for 1 hour at 20 °C to liberate the free amine.

-

Cool the jacket to 10 °C so the internal temperature reaches 15 °C.

-

Charge 3.15 kg of Acetaldehyde (71.5 mol, 1.2 eq) via a dip tube over 2 hours. Causality: Sub-surface addition prevents vaporization of acetaldehyde. The 0.2 eq excess compensates for minor evaporative losses.

-

IPC 1 (Imine Formation): Pull a 5 mL sample, dilute with MTBE, and analyze via GC-FID. Validation Gate: Residual free amine must be <2.0% (Area%) before proceeding.

Phase 2: Catalytic Hydrogenation 6. Transfer the reaction mixture to Reactor 2 (Hydrogenator) via vacuum. 7. Charge 0.5 kg of 5% Pd/C (50% water-wet) as a slurry in 2 L of Methanol. Causality: Using wet catalyst prevents the pyrophoric ignition of methanol vapors. 8. Purge the reactor with N₂ (3 x 2 bar), then purge with H₂ (3 x 2 bar). 9. Pressurize the reactor to 3.0 bar with H₂ and heat the jacket to maintain an internal temperature of 30 °C. Agitate at 300 rpm. 10. IPC 2 (Reaction Completion): Monitor H₂ mass flow. The reaction is deemed complete when H₂ uptake ceases (typically 5–6 hours). Confirm via GC-FID. Validation Gate: Imine intermediate must be <0.5%. If >0.5%, spike with 0.1 kg Pd/C and re-pressurize for 2 hours.

Phase 3: Work-up and Isolation 11. Vent H₂ and purge the reactor with N₂ (3 x 2 bar). 12. Filter the mixture through a Sparkler filter pre-coated with Celite to remove the Pd/C catalyst. Wash the cake with 5 L of Methanol. 13. Transfer the filtrate to a clean reactor and distill off Methanol under reduced pressure (150 mbar, 40 °C) until the volume is reduced by 80%. 14. Add 50 L of Methyl tert-butyl ether (MTBE) and 30 L of purified water. Agitate for 15 minutes, then settle for 30 minutes. 15. IPC 3 (Phase Separation): Check the pH of the aqueous layer. Validation Gate: pH must be >7.0 to ensure the product remains in the organic phase. If pH <7, add 5% NaHCO₃ solution. 16. Separate the phases. Wash the upper organic layer with 15 L of brine. 17. Evaporate the MTBE under vacuum. Submit the crude yellow oil to fractional vacuum distillation (bp ~65–70 °C at 5 mbar) to yield the pure product as a colorless liquid.

Figure 2: Step-by-step pilot plant workflow incorporating self-validating in-process controls.

Quality Control & Analytical Validation

To ensure the synthesized (S)-Methyl 2-(ethylamino)-3-methylbutanoate meets the rigorous standards required for downstream API manufacturing, the final isolated batch must be validated against the specifications outlined in Table 2.

Table 2: Quality Control Specifications

| Parameter | Analytical Method | Specification Limit | Rationale |

| Appearance | Visual Inspection | Clear, colorless liquid | Yellowing indicates trace imine or oxidation. |

| Chemical Purity | GC-FID | ≥ 98.0% (Area) | Ensures predictable stoichiometry in subsequent peptide coupling steps. |

| Enantiomeric Excess | Chiral HPLC | ≥ 99.0% ee | Confirms no racemization occurred at the α-chiral center during free-basing. |

| N,N-Diethyl Impurity | GC-MS | ≤ 0.5% | Validates the selectivity of the reductive amination over direct alkylation. |

| Water Content | Karl Fischer Titration | ≤ 0.2% w/w | Prevents hydrolysis of the methyl ester during storage. |

| Residual Palladium | ICP-MS | ≤ 10 ppm | Critical regulatory requirement for pharmaceutical intermediates. |

References

- Synthetic medicinal compounds for the treatment of hepatitis C.Der Pharma Chemica.

- Chemical structure of alisporivir.ResearchGate.

- Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor.RSC Publishing.

- 222550-60-9 | (S)-Methyl 2-(ethylamino)-3-methylbutanoate.nextpeptide.com / ChemicalBook.

Sources

- 1. 222550-60-9 | (S)-Methyl 2-(ethylamino)-3-methylbutanoate | Next Peptide [nextpeptide.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02039K [pubs.rsc.org]

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Case Reference: #VAL-ET-001 Subject: Optimization of Reaction Conditions for N-Ethyl-L-Valine Methyl Ester Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary